![molecular formula C17H11N3OS B2549419 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile CAS No. 312944-75-5](/img/structure/B2549419.png)
4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile
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Overview
Description
The compound “4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a phenylimino group attached to the thiazolidine ring, a nitrile group (-CN), and a benzene ring .
Chemical Reactions Analysis
The compound, due to the presence of reactive groups like nitrile and imine, might undergo various chemical reactions such as hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
- Benzonitrile Derivatives : Researchers explore the synthesis of benzonitrile derivatives due to their versatile nature. These compounds serve as intermediates for the production of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
- Advanced Coatings : Benzonitrile plays a crucial role in the production of benzoguanamine, which is widely used as an advanced coating material . Researchers study its properties to enhance coating durability and performance.
- Interstellar Medium Detection : In 2018, astronomers detected benzonitrile in space, marking the first time a specific aromatic molecule was identified in the interstellar medium. Understanding its presence in cosmic environments provides insights into chemical processes beyond our planet .
- Chemical Manufacturing : Benzonitrile finds use in the synthesis of other chemicals, including benzoic acid and benzylamine. Its straightforward preparation from benzaldehyde and hydroxylamine hydrochloride makes it attractive for industrial-scale applications .
Organic Synthesis and Medicinal Chemistry
Materials Science
Astrochemistry
Industrial Applications
Mechanism of Action
Future Directions
The future research directions would depend on the context in which this compound is being used. If it’s a pharmaceutical compound, future research could involve improving its efficacy, reducing its side effects, or finding new therapeutic applications. If it’s used in material science, future research could involve improving its physical properties or finding new applications .
properties
IUPAC Name |
4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-11-13-8-6-12(7-9-13)10-15-16(21)20-17(22-15)19-14-4-2-1-3-5-14/h1-10H,(H,19,20,21)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZBTNBJZWVOCQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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